molecular formula C6H7F3N4O B8443306 1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)- CAS No. 5311-04-6

1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)-

Cat. No. B8443306
CAS RN: 5311-04-6
M. Wt: 208.14 g/mol
InChI Key: RSMJGANHIJXJKR-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H7F3N4O and its molecular weight is 208.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5311-04-6

Product Name

1,3,5-Triazin-2-amine, 4-ethoxy-6-(trifluoromethyl)-

Molecular Formula

C6H7F3N4O

Molecular Weight

208.14 g/mol

IUPAC Name

4-ethoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H7F3N4O/c1-2-14-5-12-3(6(7,8)9)11-4(10)13-5/h2H2,1H3,(H2,10,11,12,13)

InChI Key

RSMJGANHIJXJKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.0 g (71 mmol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine were added at 22° C. to a solution of 0.48 g (7.1 mmol) of sodium ethanolate in 100 ml of ethanol. The pale yellowish green solution was then refluxed for 30 minutes and, after cooling to 20° C., 20 ml of water were added and the mixture was neutralized with 2 normal hydrochloric acid. After this, most of the solvent was removed at 40° C. under reduced pressure, adding 100 ml of water a little at a time so that the solid did not agglomerate. The product was isolated in a similar manner to Example 2.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

8.4 g (0.1 mol) of cyanoguanidine and 35.5 g (0.25 mol) of ethyl trifluoroacetate are initially introduced into 46 g of ethanol, and a suspension of 8.5 g (0.125 mol) of sodium ethoxide in 39.8 g of ethanol is added in the course of 5 min. After the addition of 5.66 g (0.05 mol) of calcium chloride, the reaction mixture is heated to reflux for 7 hours. 0.5 ml of a conc. hydrochloric acid is then added at 20° C. and the ethanol is removed. 100 g of water are added and the suspension is filtered with suction. The residue is washed with 50 ml of water and dried at 50° C./20 mbar. 18.6 g (0.089 mol, 89%) of 2-amino-4-ethoxy-6-trifluoromethyl-1,3,5-triazine are obtained in the form of a colorless powder (HPLC: 99.8 area %, m.p. 124°-125° C.).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
39.8 g
Type
solvent
Reaction Step Two
Quantity
5.66 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

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